molecular formula C21H30N2O2 B4063040 2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B4063040
M. Wt: 342.5 g/mol
InChI Key: JMTFYEURKXJNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C21H30N2O2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is 342.230728204 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

Research has extensively covered the crystallography and structural analysis of chromene derivatives, which are closely related to the compound . Studies such as those by Sharma et al. (2015) have synthesized and determined the crystal structures of similar carbonitrile compounds using X-ray diffraction techniques, revealing their triclinic crystals and boat conformation which is stabilized by hydrogen bonds (Sharma et al., 2015). This structural understanding is crucial for further applications in designing compounds with desired physical and chemical properties.

Green Chemistry Approaches

The synthesis of chromene derivatives, including those similar to the compound of interest, has seen significant advancements through green chemistry. Chavan et al. (2021) demonstrated an ultrasound-assisted synthesis of chromene derivatives using green catalysts under solvent-free conditions, highlighting the compound's potential for eco-friendly synthesis methods (Chavan et al., 2021). These methods not only enhance the efficiency of the synthesis process but also contribute to environmental sustainability.

Medicinal Chemistry and Antimicrobial Activity

The antimicrobial activity of chromene derivatives is a significant area of study, with several compounds showing promising results against pathogenic microbial strains. Moshafi et al. (2016) synthesized and evaluated the antibacterial effects of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives, discovering potent activity against various bacteria, which could inform the development of new antibacterial drugs (Moshafi et al., 2016).

Materials Science Applications

In materials science, the properties of chromene derivatives have been explored for potential applications in optoelectronic devices. Roushdy et al. (2019) investigated the photosensitivity and electrical characteristics of a synthesized chromene-based compound, indicating its suitability for optoelectronic applications due to its significant photocurrent and photosensitivity enhancement under illumination (Roushdy et al., 2019).

properties

IUPAC Name

2-amino-4-(2,6-dimethylhept-5-enyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-13(2)7-6-8-14(3)9-15-16(12-22)20(23)25-18-11-21(4,5)10-17(24)19(15)18/h7,14-15H,6,8-11,23H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFYEURKXJNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-(2,6-dimethyl-5-hepten-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.